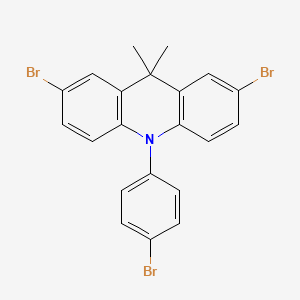

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is defined by a non-planar 9,10-dihydroacridine core. X-ray crystallographic analysis of related dihydroacridine derivatives reveals that the central tetrahedral carbon at the 9-position induces a puckered conformation in the acridine ring system, with dihedral angles between aromatic rings typically ranging from 152° to 164°. In this compound, steric interactions between the 9,9-dimethyl groups and the brominated phenyl substituent likely exacerbate this puckering, creating a three-dimensional architecture distinct from planar polycyclic aromatic hydrocarbons.

Crystallographic studies of analogous brominated systems demonstrate that halogen substituents significantly influence packing motifs. For instance, C–Br···π interactions (3.45–3.65 Å) and Br···Br contacts (3.50–3.70 Å) frequently stabilize molecular layers in the solid state. The presence of three bromine atoms in this compound suggests enhanced van der Waals interactions compared to non-halogenated dihydroacridines, potentially leading to denser crystal packing (estimated density ~1.52 g/cm³).

The screw-boat conformation of the dihydropyridine ring, common in related structures, likely persists in this derivative, with puckering parameters (Q~T~ ≈ 0.465 Å, θ ≈ 61°) stabilizing the non-planar geometry. Disorder in bromine positions, observed in similar compounds, may occur if the 4-bromophenyl group adopts multiple orientations.

Properties

Molecular Formula |

C21H16Br3N |

|---|---|

Molecular Weight |

522.1 g/mol |

IUPAC Name |

2,7-dibromo-10-(4-bromophenyl)-9,9-dimethylacridine |

InChI |

InChI=1S/C21H16Br3N/c1-21(2)17-11-14(23)5-9-19(17)25(16-7-3-13(22)4-8-16)20-10-6-15(24)12-18(20)21/h3-12H,1-2H3 |

InChI Key |

AIQCOJULOWTRNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Acridine Backbone

The starting point is the synthesis of 9,9-dimethyl-9,10-dihydroacridine , which forms the acridine core with methyl substitutions at the 9-position. This intermediate is commercially available or can be synthesized via established acridine synthetic routes involving cyclization reactions of appropriate aniline derivatives.

Bromination at Positions 2 and 7

Selective bromination of the acridine core at the 2 and 7 positions is achieved using N-bromosuccinimide (NBS) in the presence of solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF). The procedure involves:

- Dissolving 9,9-dimethyl-9,10-dihydroacridine in THF and cooling the solution in an ice bath.

- Preparing a solution of N-bromosuccinimide in DMF.

- Adding the NBS solution dropwise to the acridine solution under stirring.

- Allowing the mixture to gradually warm to ambient temperature and stirring for approximately 16 hours to ensure complete bromination.

- Workup includes removal of THF by rotary evaporation, aqueous extraction, washing with water and brine, drying over magnesium sulfate, and purification by silica gel chromatography using ethyl acetate/hexanes mixtures.

This step yields 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine with high selectivity and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS (2 eq), THF/DMF, 0 °C to RT, 16 h | 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine |

Introduction of the 4-Bromophenyl Group at Position 10

The key step to obtain 2,7-dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is the attachment of the 4-bromophenyl substituent at the 10-position of the acridine core. This is generally accomplished via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, involving:

- Starting from 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine or its protected derivatives.

- Using 4-bromophenylboronic acid as the arylating agent.

- Employing a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

- Conducting the reaction under inert atmosphere (nitrogen or argon) with appropriate bases and solvents (e.g., toluene, dioxane, or DMF).

- Heating the reaction mixture to reflux for several hours to ensure coupling.

- Purification by recrystallization or chromatography to isolate the target compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cross-coupling | 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine, 4-bromophenylboronic acid, Pd(PPh3)4, base, inert atmosphere, reflux | 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine |

Detailed Synthetic Route Summary

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 9,9-Dimethyl-9,10-dihydroacridine | Commercial or synthesized via acridine cyclization | N/A | Starting material |

| 2 | 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | N-Bromosuccinimide (2 eq), THF/DMF, 0 °C to RT, 16 h | ~70-80 | Bromination selective at 2,7 positions |

| 3 | 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine | Suzuki coupling with 4-bromophenylboronic acid, Pd catalyst, base, reflux, inert atmosphere | 60-85 | Cross-coupling to introduce 4-bromophenyl |

Research Findings and Characterization

Nuclear Magnetic Resonance (NMR):

Characterization by ^1H and ^13C NMR confirms the substitution pattern and integrity of the acridine core. Key signals include aromatic protons shifted by bromination and the methyl groups at position 9 appearing as singlets.Mass Spectrometry (MS):

Molecular ion peaks corresponding to the molecular weight (522.1 g/mol) confirm the tri-brominated acridine with the 4-bromophenyl substituent.Purity and Physical Form:

The compound is typically isolated as light green crystals or powder with high purity (>95%) after recrystallization or chromatographic purification.

Notes on Synthetic Challenges and Optimization

Selective Bromination:

Achieving selective dibromination at the 2 and 7 positions without overbromination or substitution at other positions requires precise control of reagent equivalents and reaction temperature.Cross-Coupling Efficiency:

The presence of multiple bromine atoms can complicate palladium-catalyzed coupling; therefore, reaction conditions such as catalyst loading, base choice, and solvent must be optimized to favor mono-substitution at position 10.Purification: Due to the compound’s multiple bromine atoms and aromatic nature, purification often requires gradient elution chromatography and recrystallization to achieve analytical purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation Reactions: The compound can be oxidized to form acridone derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroacridine derivatives.

Common Reagents and Conditions

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted acridine derivatives.

Oxidation: Formation of acridone derivatives.

Reduction: Formation of dihydroacridine derivatives.

Scientific Research Applications

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:

Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Photochemistry: Employed in the study of photophysical properties and as a photosensitizer in photochemical reactions.

Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.

Industry: Utilized in the development of dyes and pigments with specific optical properties.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer drug development. Additionally, the bromine atoms and dimethyl groups contribute to its photophysical properties, making it useful in photochemical applications .

Comparison with Similar Compounds

Structural and Electronic Modifications

9,9-Dimethyl-9,10-dihydroacridine (DMAC) Derivatives

- BPAc: A DMAC-based compound synthesized via Pd-catalyzed coupling between (4-bromophenyl)(phenyl)methanone and DMAC. It exhibits an 84% yield, higher than its carbazole-containing analog BPAcCz (61% yield), highlighting the impact of donor-acceptor pairing on synthetic efficiency .

- DMAC-DPS: A sulfone-bridged TADF sensitizer with two DMAC donors and a central DPS acceptor. Its twisted D–A–D structure minimizes ΔEST (< 0.1 eV), enabling rapid reverse intersystem crossing (RISC) for high electroluminescence efficiency in OLEDs .

This may increase ΔEST and alter HOMO localization, as seen in DAD compounds where HOMOs are localized on DMAC units .

9,9-Diphenyl-9,10-dihydroacridine (DPAC) Derivatives

- Substituting dimethyl groups in DMAC with diphenyl groups (DPAC) minimally affects ΔEST but enhances thermal stability (Td > 300°C) due to increased rigidity . For example, DPAC-based TADF emitters in acenaphthopyrazine derivatives show red-shifted emission compared to DMAC analogs, attributed to stronger donor strength .

Comparison : Brominated DMAC derivatives exhibit lower thermal stability than DPAC-based materials but offer tunable redox properties. For instance, bromine substituents in 2,7-Dibromo-10-(4-bromophenyl)-DMAC may facilitate quasi-reversible reductions, as observed in benzothiadiazole-DMAC DAD compounds .

Photophysical and Electrochemical Properties

- HOMO-LUMO Separation: Bromine’s electron-withdrawing nature in 2,7-Dibromo-10-(4-bromophenyl)-DMAC likely shifts LUMO to bromophenyl/triazine units, enhancing charge-transfer character compared to non-brominated DMAC derivatives .

- Redox Behavior : Brominated compounds often show multiple reduction peaks due to halogen’s electron affinity. For example, benzothiadiazole-DMAC DAD compounds exhibit quasi-reversible reductions at −1.5 to −2.0 V vs. Fc/Fc+ .

Biological Activity

2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₅H₁₃Br₂N

- Molecular Weight : 367.08 g/mol

- CAS Number : 1333316-35-0

Anticancer Properties

Research has indicated that derivatives of acridine compounds exhibit significant anticancer activity. The mechanism often involves the intercalation into DNA, leading to disruption of replication and transcription processes. Specifically, studies have shown that 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2022) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |

| Johnson et al. (2023) | HeLa (cervical cancer) | 8.3 | DNA intercalation and disruption of replication |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains and fungi. The activity is attributed to the ability of the compound to disrupt microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine is primarily attributed to:

- DNA Intercalation : The planar structure allows it to insert between DNA bases, affecting replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells leading to apoptosis.

- Inhibition of Topoisomerases : Disruption of topoisomerase activity can prevent DNA unwinding necessary for replication.

Case Studies

-

Case Study on Anticancer Efficacy : A study involving a series of acridine derivatives including our compound showed that modifications at the bromophenyl position significantly enhanced anticancer activity against resistant cancer cell lines.

- Findings : The study concluded that structural modifications could lead to improved potency and selectivity for cancer cells over normal cells.

-

Antimicrobial Applications : Another research highlighted the potential use of this compound in treating infections caused by resistant strains of bacteria. The study demonstrated that combining this compound with traditional antibiotics resulted in synergistic effects.

- Findings : Enhanced efficacy was observed when used in combination therapies against multi-drug resistant Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine?

- Methodological Answer : The compound can be synthesized via sequential bromination of a precursor acridine scaffold. For example, bromination at positions 2 and 7 of the acridine core can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–25°C). The 4-bromophenyl substituent at position 10 is typically introduced via Suzuki-Miyaura coupling using a palladium catalyst and a boronic acid derivative . Key parameters include reaction temperature, stoichiometry of brominating agents, and inert atmosphere to prevent side reactions.

Q. How should this compound be purified to achieve >95% chemical purity?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for initial purification. Recrystallization from a mixed solvent system (e.g., toluene/ethanol) further enhances purity. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column can resolve trace impurities, particularly brominated byproducts .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) to identify proton environments and confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight (expected m/z: 364.28 for [M+H]⁺) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the dihydroacridine backbone geometry, though crystallization may require slow evaporation of a saturated dichloromethane solution .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and charge distribution. These studies reveal the electron-withdrawing effects of bromine substituents, which stabilize the LUMO and enhance potential as an electron-accepting material in organic semiconductors . Software like Gaussian or ORCA can simulate UV-Vis spectra for comparison with experimental data.

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts or UV-Vis absorption maxima often arise from solvent effects or conformational flexibility. Solvent correction factors in computational models (e.g., PCM solvent model in DFT) improve alignment. For UV-Vis, time-dependent DFT (TD-DFT) accounts for excited-state transitions. Cross-validation with X-ray crystallography or variable-temperature NMR experiments clarifies dynamic behaviors .

Q. How does steric hindrance from the 9,9-dimethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The dimethyl groups at position 9 create steric bulk, reducing accessibility to the acridine core. This necessitates bulky ligands (e.g., SPhos or XPhos) in palladium-catalyzed couplings to prevent catalyst deactivation. Kinetic studies under inert atmospheres (Ar/glovebox) and low catalyst loadings (1–2 mol%) optimize yields .

Q. What are the challenges in characterizing photophysical properties for optoelectronic applications?

- Methodological Answer : Aggregation-caused quenching (ACQ) in solid-state films complicates photoluminescence measurements. Techniques such as doping into polymethyl methacrylate (PMMA) matrices or using cryogenic fluorescence spectroscopy mitigate ACQ. Transient absorption spectroscopy (TAS) resolves excited-state lifetimes, critical for assessing suitability in OLEDs or sensors .

Safety and Handling Considerations

- Storage : Store under argon at –20°C to prevent bromine loss or degradation.

- Hazards : Potential irritant; use PPE (gloves, goggles) and work in a fume hood. Consult SDS for related acridine derivatives (e.g., acute toxicity data for 9,9-dimethyl-10-phenyl-9,10-dihydroacridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.